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molecular formula C29H24ClP B1585660 (1-Naphthylmethyl)triphenylphosphonium chloride CAS No. 23277-00-1

(1-Naphthylmethyl)triphenylphosphonium chloride

Cat. No. B1585660
M. Wt: 438.9 g/mol
InChI Key: MOYSMPXSEXYEJV-UHFFFAOYSA-M
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Patent
US05684185

Procedure details

340 g (1.93 mol) of 1-chloromethylnaphthalene (Aldrich) are dissolved together with 505.7 g (1.93 mol) of triphenylphosphine in 2 l of acetonitrile. The mixture is subsequently boiled at reflux with stirring for 5 hours. The phosphonium chloride begins to precipitate out after about 2 hours. The mixture is left to cool at room temperature and the crystals are filtered off with suction.
Quantity
340 g
Type
reactant
Reaction Step One
Quantity
505.7 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Name
phosphonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1.[C:13]1([P:19]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[Cl-].[PH4+]>C(#N)C>[Cl-:1].[C:3]1([CH2:2][P+:19]([C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
340 g
Type
reactant
Smiles
ClCC1=CC=CC2=CC=CC=C12
Name
Quantity
505.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
2 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
phosphonium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[PH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
to precipitate out after about 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
The mixture is left
FILTRATION
Type
FILTRATION
Details
the crystals are filtered off with suction

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
[Cl-].C1(=CC=CC2=CC=CC=C12)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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